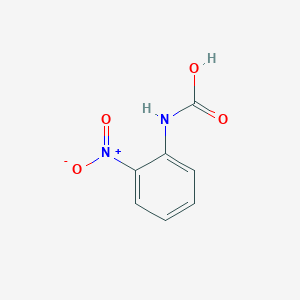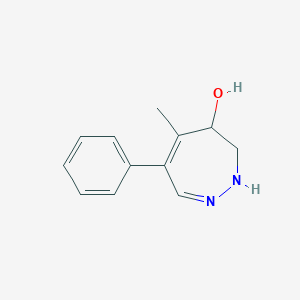
1-Butene, 3,3-dimethoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 3,3-dimethoxy-2-methyl- is an organic compound with the molecular formula C7H14O2 It is a derivative of butene, featuring two methoxy groups and a methyl group attached to the butene backbone
Méthodes De Préparation
The synthesis of 1-Butene, 3,3-dimethoxy-2-methyl- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butene-1-ol with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the desired compound through a substitution reaction.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and high-quality production.
Analyse Des Réactions Chimiques
1-Butene, 3,3-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides (e.g., HCl, HBr) are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with lithium aluminum hydride may produce an alcohol.
Applications De Recherche Scientifique
1-Butene, 3,3-dimethoxy-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Butene, 3,3-dimethoxy-2-methyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of new chemical bonds. In substitution reactions, nucleophiles attack the electrophilic carbon atoms, leading to the replacement of the methoxy groups with other functional groups.
Comparaison Avec Des Composés Similaires
1-Butene, 3,3-dimethoxy-2-methyl- can be compared to other similar compounds, such as:
2-Butene, 1,1-dimethoxy-: This compound has a similar structure but differs in the position of the methoxy groups.
3,3-Dimethyl-1-butene: This compound lacks the methoxy groups and has different chemical properties and reactivity.
Propriétés
Numéro CAS |
1855-71-6 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
3,3-dimethoxy-2-methylbut-1-ene |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(3,8-4)9-5/h1H2,2-5H3 |
Clé InChI |
CJFHJZULWBTLMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
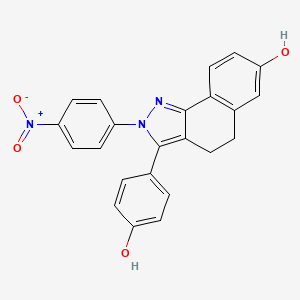
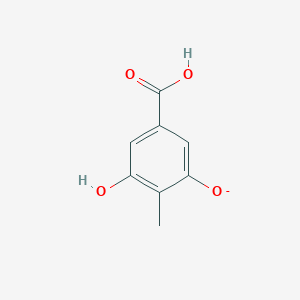

![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)

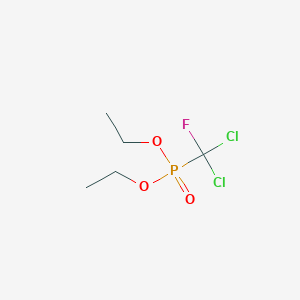
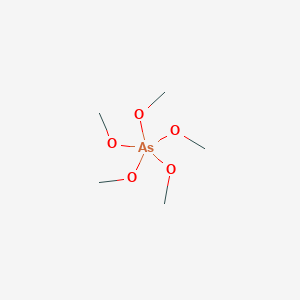
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
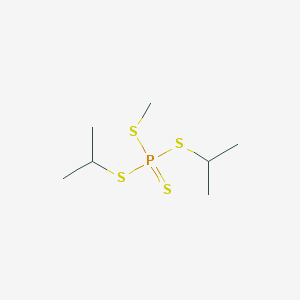
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)
